

## Cronexitide Lanocianine molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cronexitide Lanocianine

Cat. No.: B15547180 Get Quote

# In-Depth Technical Guide to Cronexitide Lanocianine (LS301)

For Researchers, Scientists, and Drug Development Professionals

#### **Core Summary**

Cronexitide Lanocianine, also known as LS301, is a near-infrared (NIR) fluorescent imaging agent with significant potential in the field of oncology. Comprising a cyclic octapeptide conjugated to the fluorescent dye cypate, Cronexitide Lanocianine facilitates the real-time intraoperative visualization of malignant tissues. Its mechanism of action is predicated on the specific binding to two key biomarkers overexpressed on the surface of various cancer cells: phosphorylated Annexin A2 (pANXA2) and integrin receptors. This targeted approach allows for high-contrast imaging, enabling surgeons to more accurately delineate tumor margins and identify metastatic lymph nodes, thereby improving the efficacy of surgical resections.

### **Chemical and Physical Properties**

A clear understanding of the physicochemical properties of **Cronexitide Lanocianine** is fundamental for its application in research and clinical settings. The key identifiers and computed properties are summarized below.



| Property          | Value           | Source  |
|-------------------|-----------------|---------|
| Molecular Formula | C73H92N14O15S2  | PubChem |
| Molecular Weight  | 1469.7 g/mol    | PubChem |
| Synonyms          | LS301, LS301-IT | PubChem |

### **Mechanism of Action and Signaling Pathways**

**Cronexitide Lanocianine**'s efficacy as a tumor-targeting imaging agent stems from its high affinity for pANXA2 and integrin receptors, both of which are implicated in cancer progression, proliferation, and metastasis.

Upon intravenous administration, **Cronexitide Lanocianine** circulates throughout the body and preferentially accumulates in tumor tissues due to the overexpression of its target receptors on cancer cells. The binding of the peptide component of **Cronexitide Lanocianine** to pANXA2 and integrins leads to the internalization of the agent through receptor-mediated endocytosis. When excited by a near-infrared light source, the cypate dye emits a fluorescent signal, which can be detected by specialized imaging systems, allowing for the real-time visualization of cancerous tissue during surgery.

#### **Targeted Signaling Pathways**

The interaction of **Cronexitide Lanocianine** with its target receptors is a critical aspect of its function. Below are diagrams illustrating the generalized signaling pathways associated with Annexin A2 and integrins in the context of cancer.

Cronexitide Lanocianine binding to pANXA2 and subsequent signaling.





Click to download full resolution via product page

**Cronexitide Lanocianine** binding to Integrin Receptors and downstream effects.

#### **Experimental Protocols**

While specific, detailed protocols for the use of **Cronexitide Lanocianine** are often study-dependent, the following provides a generalized workflow for in vivo fluorescence imaging in preclinical animal models.

#### **General Workflow for In Vivo Imaging**





Click to download full resolution via product page

Generalized experimental workflow for in vivo imaging with Cronexitide Lanocianine.

Note: The optimal dose of **Cronexitide Lanocianine** and the timing of imaging should be determined empirically for each specific tumor model and imaging system. A Phase 1 clinical trial in patients with stage I-II breast cancer utilized doses of 0.05 mg/kg, 0.075 mg/kg, and 0.1 mg/kg, with surgery and imaging performed 4-24 hours after administration.[1]

#### **Quantitative Data**

Preclinical studies have demonstrated the selective accumulation of **Cronexitide Lanocianine** in various solid tumor types. The following tables summarize key quantitative findings from a



study involving different human tumor xenografts in mice.

Table 1: Biodistribution of **Cronexitide Lanocianine** (LS301) in Tumor-Bearing Mice (24h post-injection)

| Tumor Model              | Mean Fluorescence<br>(Tumor) | Mean Fluorescence<br>(Muscle) | Tumor-to-Muscle<br>Ratio |
|--------------------------|------------------------------|-------------------------------|--------------------------|
| 4T1-luc/GFP (Breast)     | High                         | Low                           | Significant              |
| HT1080<br>(Fibrosarcoma) | High                         | Low                           | Significant              |
| BxPC-3 (Pancreatic)      | High                         | Low                           | Significant              |

Data presented are qualitative summaries from described high uptake in tumor tissues relative to surrounding tissues.[2]

Table 2: Correlation of LS301 Fluorescence with pANXA2 Expression

| Tumor Model | Pearson's Correlation Coefficient (LS301 vs. pANXA2) |
|-------------|------------------------------------------------------|
| 4T1-luc/GFP | High Positive Correlation                            |
| HT1080      | High Positive Correlation                            |
| BxPC-3      | High Positive Correlation                            |

Qualitative summary based on the described "excellent correlation".[2]

#### Conclusion

**Cronexitide Lanocianine** (LS301) is a promising targeted fluorescent probe for image-guided surgery. Its ability to selectively bind to pANXA2 and integrin receptors on cancer cells allows for high-contrast, real-time visualization of tumors and metastases. The data presented in this guide underscore its potential to improve surgical outcomes by enabling more complete and



precise tumor resections. Further research and clinical investigations are warranted to fully elucidate its clinical utility across a broader range of solid tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Fluorescence Imaging for Breast Cancer Surgery · Info for Participants · Phase Phase 1 &
   2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Selective imaging of solid tumours via the calcium-dependent high-affinity binding of a cyclic octapeptide to phosphorylated Annexin A2 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cronexitide Lanocianine molecular weight and chemical formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15547180#cronexitide-lanocianine-molecular-weightand-chemical-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com